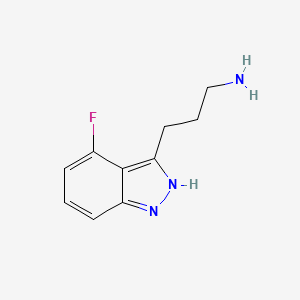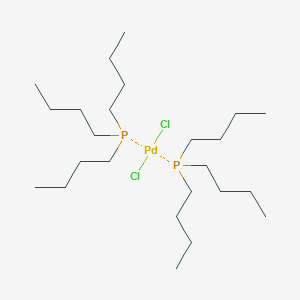
Bis(tributylphosphine)dichloropalladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tributylphosphine)dichloropalladium(II) is an organometallic compound that features palladium at its core, coordinated with two tributylphosphine ligands and two chloride ions. This compound is widely used in various catalytic processes, particularly in organic synthesis and cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(tributylphosphine)dichloropalladium(II) can be synthesized through the reaction of palladium(II) chloride with tributylphosphine in an appropriate solvent. The reaction typically proceeds as follows:
PdCl2+2PBu3→PdCl2(PBu3)2
where PBu represents tributylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
In industrial settings, the production of bis(tributylphosphine)dichloropalladium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(tributylphosphine)dichloropalladium(II) is known for its versatility in catalyzing various types of reactions, including:
Oxidation: It can facilitate the oxidation of organic substrates.
Reduction: It can also act as a catalyst in reduction reactions.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
The compound is often used in combination with other reagents such as:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, and dichloromethane.
Additives: Ligands like triphenylphosphine to enhance catalytic activity.
Major Products
The major products formed from reactions catalyzed by bis(tributylphosphine)dichloropalladium(II) include:
Aryl-aryl coupling products: Common in Suzuki-Miyaura and Stille coupling reactions.
Alkene derivatives: Formed in Heck reactions.
Alkyne derivatives: Resulting from Sonogashira coupling reactions.
Aplicaciones Científicas De Investigación
Bis(tributylphosphine)dichloropalladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules and polymers.
Biology: It plays a role in the development of bioactive compounds and pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which bis(tributylphosphine)dichloropalladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways include:
Oxidative addition: The palladium center inserts into a bond, forming a palladium complex.
Transmetalation: The transfer of an organic group from one metal to palladium.
Reductive elimination: The formation of the final product by the elimination of the palladium center.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(diphenylphosphino)ferrocene dichloropalladium(II)
Uniqueness
Bis(tributylphosphine)dichloropalladium(II) is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness allows it to catalyze certain reactions more efficiently or selectively compared to other palladium complexes.
Propiedades
Fórmula molecular |
C24H54Cl2P2Pd |
|---|---|
Peso molecular |
582.0 g/mol |
Nombre IUPAC |
dichloropalladium;tributylphosphane |
InChI |
InChI=1S/2C12H27P.2ClH.Pd/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
PCANJRKXBGXLIH-UHFFFAOYSA-L |
SMILES canónico |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


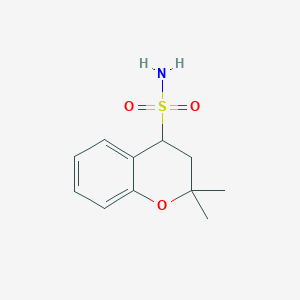


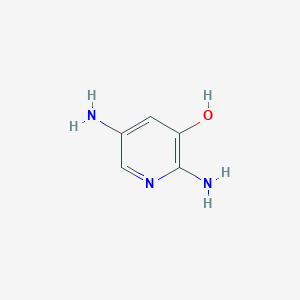

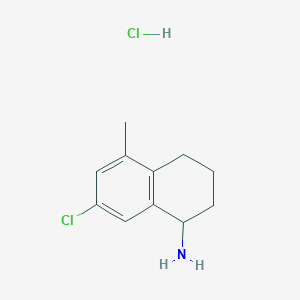
![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)
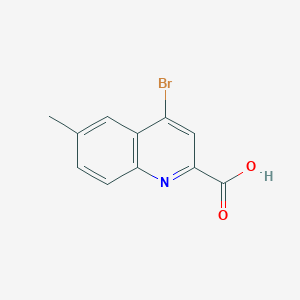
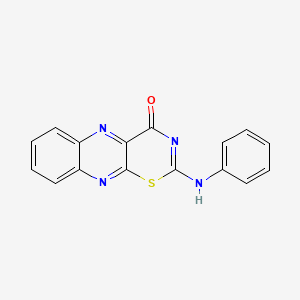

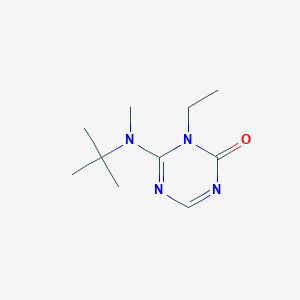
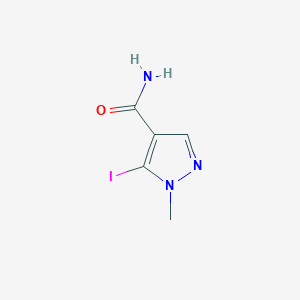
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
